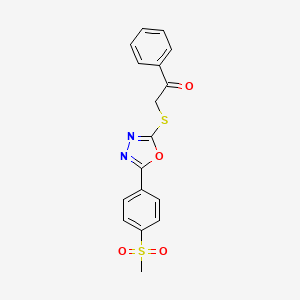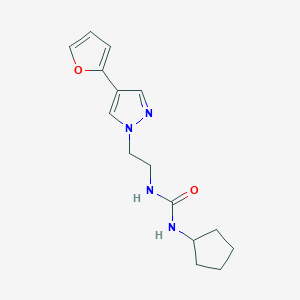
1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
In recent years, the field of medicinal chemistry has seen a surge in the development of novel compounds with potential therapeutic applications. One such compound is 1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea, which has generated significant interest due to its potential as a treatment for various diseases. In
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) demonstrated the synthesis of novel pyridine and naphthyridine derivatives starting from furan- or thiophen-2-yl compounds. These derivatives were obtained through various reactions, including coupling with arene diazonium salts and reactions with hydrazines and urea derivatives, leading to the formation of pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010).
One-Pot Synthesis of Pyrano and Pyrazole Derivatives : Li et al. (2017) reported a one-pot, multicomponent synthesis protocol for 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives using urea as a catalyst. This method emphasizes the role of urea in catalyzing multiple steps, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions, highlighting the versatility of urea derivatives in synthetic chemistry (Li et al., 2017).
Antimicrobial and Anticancer Activity
Antimicrobial Activity of Chitosan Schiff Bases : Hamed et al. (2020) synthesized chitosan Schiff bases incorporating heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against a variety of pathogens. The study highlights the potential biomedical applications of pyrazole derivatives in designing new antimicrobial agents (Hamed et al., 2020).
Antibacterial Evaluation of Novel Heterocyclic Compounds : Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial properties. The study showcases the synthesis of various derivatives and their subsequent evaluation for antibacterial activity, demonstrating the medicinal chemistry applications of such compounds (Azab et al., 2013).
Antioxidative Activity
Antioxidative Activity of Coffee Volatiles : Yanagimoto et al. (2002) investigated the antioxidative activity of typical heterocyclic compounds found in Maillard reaction products, including those with pyrazole rings. The study reveals the significant antioxidative potential of these compounds, suggesting their applicability in food science and nutrition (Yanagimoto et al., 2002).
Propriétés
IUPAC Name |
1-cyclopentyl-3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(18-13-4-1-2-5-13)16-7-8-19-11-12(10-17-19)14-6-3-9-21-14/h3,6,9-11,13H,1-2,4-5,7-8H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGVSXXKVMPPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(3-methoxyphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2588054.png)
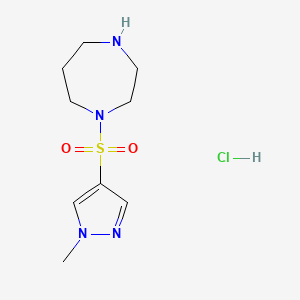
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)
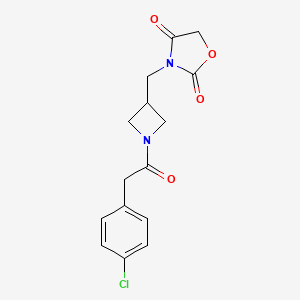
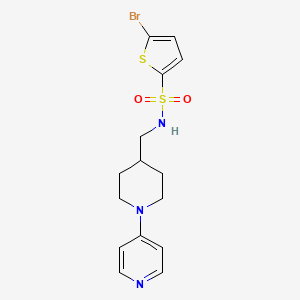
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2588064.png)
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
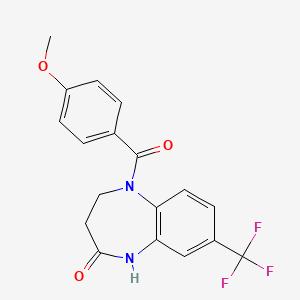
![11-(2-Chloroacetyl)-7,11,14-triazadispiro[5.1.58.26]pentadecan-15-one](/img/structure/B2588068.png)
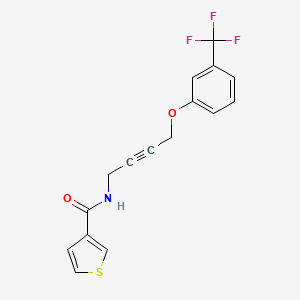
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenylbutanamide](/img/structure/B2588071.png)

